molecular formula C14H12N2O3S B1291242 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1016690-79-1

2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B1291242
CAS No.: 1016690-79-1
M. Wt: 288.32 g/mol
InChI Key: JEDLXWWGNJKFFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of 4-(aminocarbonyl)benzyl chloride with nicotinic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives of the original compound.

Scientific Research Applications

2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various biochemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, used in various biochemical applications.

    4-(Aminocarbonyl)benzyl Chloride: Another precursor, used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c15-12(17)10-5-3-9(4-6-10)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H2,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDLXWWGNJKFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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